molecular formula C14H22N2O4 B13904754 tert-Butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B13904754
M. Wt: 282.34 g/mol
InChI Key: YXCOPHLRPPCRJU-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a cyano group, and a methoxy-oxoethyl group attached to the piperidine ring

Preparation Methods

The synthesis of tert-butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, including acylation, sulfonation, and substitution reactions. One common synthetic route starts with piperidin-4-ylmethanol, which undergoes acylation to introduce the tert-butyl ester group. This is followed by sulfonation and substitution reactions to introduce the cyano and methoxy-oxoethyl groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy-oxoethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

tert-Butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl 4-cyano-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-7-5-14(10-15,6-8-16)9-11(17)19-4/h5-9H2,1-4H3

InChI Key

YXCOPHLRPPCRJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)C#N

Origin of Product

United States

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